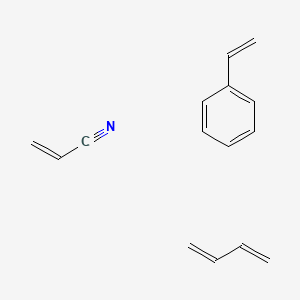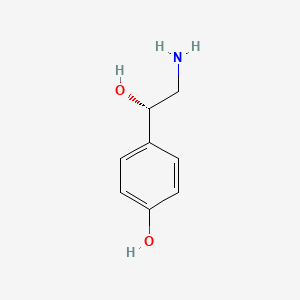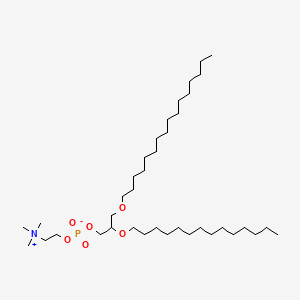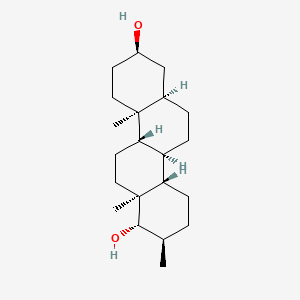
(S)-sebuthylazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-sebuthylazine is the (S)-enantiomer of N-(butan-2-yl)-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine.
Aplicaciones Científicas De Investigación
Pesticide Residue Analysis : A study by Schürmann et al. (2009) highlighted the challenges in pesticide residue analysis using liquid chromatography/tandem mass spectrometry (LC/MS/MS), focusing on the false-positive confirmation of sebuthylazine residues. This research emphasizes the importance of accurate detection methods in ensuring the reliability of pesticide residue analysis (Schürmann et al., 2009).
Soil Microorganisms and Enzymes Response : Borowik et al. (2016) investigated the impact of a mixture of herbicides including terbuthylazine on soil microorganisms, microbial communities, soil enzymes, and the growth of maize. This research provides insights into the ecological implications of herbicide use in agricultural settings (Borowik et al., 2016).
Atmospheric Fate of Pesticides : Socorro et al. (2017) studied the heterogeneous reaction of terbuthylazine with OH radicals, addressing its potential for atmospheric long-range transport and environmental impact. This work contributes to understanding the atmospheric behavior of pesticides (Socorro et al., 2017).
Soil Sorption : Research by Wang et al. (2010) evaluated the effects of biosolids and biochars on the sorption of terbuthylazine in forest soils. This study provides valuable information for forest management and herbicide application strategies (Wang et al., 2010).
Herbicide Behavior in Soil : López-Piñeiro et al. (2011) explored the influence of olive mill waste on the behavior of terbuthylazine in soil, including its sorption, degradation, and leaching. This research is significant for understanding the interactions between organic amendments and herbicides in agricultural soils (López-Piñeiro et al., 2011).
Groundwater Contamination Assessment : Rodrigo-Ilarri et al. (2020) used mathematical models to study terbuthylazine contamination in groundwater. Their work provides a framework for assessing the environmental risks of herbicide use in agricultural areas (Rodrigo-Ilarri et al., 2020).
Propiedades
Fórmula molecular |
C9H16ClN5 |
|---|---|
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
2-N-[(2S)-butan-2-yl]-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/t6-/m0/s1 |
Clave InChI |
BZRUVKZGXNSXMB-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)NC1=NC(=NC(=N1)NCC)Cl |
SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl |
SMILES canónico |
CCC(C)NC1=NC(=NC(=N1)NCC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)

![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)




